molecular formula C6H10ClNS B1435783 N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride CAS No. 1955541-72-6

N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride

Cat. No.: B1435783
CAS No.: 1955541-72-6
M. Wt: 163.67 g/mol
InChI Key: QMNIOYHXXKLSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

N-prop-2-ynylthietan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-2-3-7-6-4-8-5-6;/h1,6-7H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNIOYHXXKLSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CSC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride typically involves the reaction of thietane derivatives with propynylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt form.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through chemical modifications .

Biology: In biological research, this compound is used to study the interactions of thietane-containing molecules with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .

Industry: In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance materials .

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound’s thietane ring and propynyl group allow it to engage in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

  • N-(prop-2-yn-1-yl)thietan-3-amine
  • N-(penta-2,4-diyn-1-yl)thietan-3-amine
  • Thietane derivatives with different substituents

Comparison: N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base form. The presence of the propynyl group also imparts distinct reactivity, making it suitable for specific synthetic applications .

Biological Activity

N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₀ClNS and a molecular weight of 163.67 g/mol. This compound features a thietane ring, a five-membered sulfur-containing heterocycle, and an alkyne group, which contribute to its potential reactivity and applications in organic synthesis. However, the specific biological activity of this compound remains largely unexplored in scientific literature.

Structural Characteristics

The structural attributes of this compound include:

  • Thietane Ring : A five-membered ring containing sulfur.
  • Alkyne Group : The prop-2-yn-1-yl substituent enhances reactivity.

Potential Biological Activities

While there are no extensive studies specifically documenting the biological activities of this compound, compounds with similar structural features have been investigated for various pharmacological properties:

  • Antimicrobial Properties : Compounds containing thietane rings have been associated with antimicrobial activity in some studies, although direct evidence for this specific compound is lacking.
  • Pharmacological Applications : The versatility of the thietane and alkyne moieties suggests potential applications in drug development, particularly in synthesizing novel therapeutic agents.

Case Study: Heterocyclic Compounds

Research on heterocyclic compounds has shown that those containing sulfur and nitrogen often exhibit significant biological activities. For example, benzothiazole derivatives have been documented to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Such findings suggest that this compound may warrant further investigation to elucidate its biological potential.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Di(prop-2-yn-1-yl)amine hydrochlorideC₆H₈ClNContains two alkyne groups
N-(4,4-dimethylpent-1-in)-3-thietanamineC₉H₁₅NSLarger alkyl chain increases steric bulk
N-(2-(Prop-2-inylthio)ethyl)thietanamineC₈H₁₃NSEthyl group enhances solubility

This table illustrates the diversity among compounds structurally related to this compound, highlighting their varying properties and potential applications.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for research purposes. Its unique properties make it valuable in organic synthesis and potentially in pharmaceutical development. However, detailed studies are required to confirm its biological efficacy and mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(prop-2-yn-1-yl)thietan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.